molecular formula C15H16N6O3S B2653448 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1795416-28-2

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2653448
CAS RN: 1795416-28-2
M. Wt: 360.39
InChI Key: BVVBXDIGEUZBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic compound. It contains several functional groups and rings, including a furan ring, an imidazole ring, a pyrazole ring, and a sulfonamide group .

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

Research efforts have been dedicated to synthesizing new heterocyclic compounds, including sulfonamido moieties. These compounds are of interest due to their potential antibacterial properties. For instance, Azab, Youssef, and El-Bordany (2013) focused on synthesizing novel heterocyclic compounds aiming to explore their use as antibacterial agents, resulting in compounds with significant activity (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013). Similarly, another study developed efficient strategies for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, highlighting their synthetic versatility and potential applications in medicinal chemistry (Zhiming Cui, B. Zhu, Xuechen Li, & H. Cao, 2018).

Biological Activities and Applications

Several studies have synthesized and evaluated compounds for their cytotoxic activities. For example, Yang et al. (2010) synthesized heterocycle-substituted phthalimide derivatives, which were evaluated for cytotoxic activity against human cancer cell lines, showcasing the potential of these compounds in cancer therapy (Ya Jun Yang, Yanan Yang, Jian-shuang Jiang, Zi-ming Feng, H. Liu, Xian-dao Pan, & Peicheng Zhang, 2010).

Chemical Properties and Structural Analysis

The structural and physicochemical properties of these compounds have been a focus of research to better understand their applications. Asiri, Faidallah, Alamry, Ng, and Tiekink (2012) investigated the molecular structure of a related compound, revealing significant twists and interactions that could influence its biological activity and potential applications in drug design (A. Asiri, H. Faidallah, K. Alamry, S. Ng, & E. Tiekink, 2012).

Antioxidant Activity

Research on the antioxidant properties of these compounds has shown promising results. Aliabadi and Mahmoodi (2016) synthesized pyranopyrazoles and evaluated their antioxidant activity, finding some derivatives to exhibit higher activity than standard antioxidants, highlighting the potential of these compounds in oxidative stress-related applications (R. Aliabadi & Nosrat O. Mahmoodi, 2016).

Innovative Synthesis Methods

Innovative synthesis methods for these compounds have also been explored to improve efficiency and environmental friendliness. For example, Shinde and Rode (2017) investigated a two-phase system for synthesizing furylmethane derivatives, demonstrating a high-yield and clean synthesis method that could be applied to a wide range of furan derivatives (Suhas Shinde & C. V. Rode, 2017).

properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-1-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3S/c1-19-10-14(16-11-19)25(22,23)17-4-5-20-6-7-21-15(20)9-12(18-21)13-3-2-8-24-13/h2-3,6-11,17H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVBXDIGEUZBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.